molecular formula C12H13BrN4 B13349015 N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine

N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine

Cat. No.: B13349015
M. Wt: 293.16 g/mol
InChI Key: AHEKIVYDQOHJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine (CAS 1446690-21-6) is a high-purity chemical building block featuring a pyrimidine-2,4-diamine core substituted with a 4-bromo-2,6-dimethylphenyl group. With a molecular formula of C12H13BrN4 and a molecular weight of 293.16 g/mol, this compound is a valuable intermediate for researchers in medicinal chemistry and drug discovery . The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known as a heterocyclic guanidine moiety that is prevalent in both natural products and synthetic compounds with significant biological activities . This specific compound serves as a key precursor for the synthesis of more complex N-arylpyrimidin-2-amine derivatives via modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination . Such methods are widely employed for the preparation of new heterocyclic compounds for pharmaceutical research and development. Researchers value this compound for its potential in creating novel molecules with versatile pharmacological activities. Substituted 2-aminopyrimidine derivatives analogous to this compound have demonstrated a range of biological properties, including antifungal and pesticidal activities, as well as enzyme inhibitory activity against various kinases . These kinase targets are critical in oncology research. Furthermore, similar compounds have shown activity as inhibitors for N-type Ca-channels, endothelin receptors, and human methionine aminopeptidase, positioning this compound as a versatile scaffold for probing new therapeutic areas . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H13BrN4

Molecular Weight

293.16 g/mol

IUPAC Name

4-N-(4-bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C12H13BrN4/c1-7-5-9(13)6-8(2)11(7)16-10-3-4-15-12(14)17-10/h3-6H,1-2H3,(H3,14,15,16,17)

InChI Key

AHEKIVYDQOHJCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)Br

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination

This method involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. For the synthesis of This compound , one would start with a pyrimidine-2,4-diamine derivative and react it with a suitable aryl bromide, such as 4-bromo-2,6-dimethylaniline .

Table 1: General Conditions for Buchwald-Hartwig Amination

Reagent/Condition Description
Aryl Halide 4-Bromo-2,6-dimethylaniline
Amine Pyrimidine-2,4-diamine derivative
Catalyst Dichlorobis(triphenylphosphine)palladium(II)
Ligand Xantphos or similar phosphine ligands
Base Sodium tert-butoxide or similar strong bases
Solvent Toluene or similar aprotic solvents
Temperature Reflux conditions under nitrogen atmosphere

Preparation of 4-Bromo-2,6-dimethylaniline

Before proceeding with the arylation of pyrimidine, the preparation of 4-bromo-2,6-dimethylaniline is necessary. This can be achieved through the bromination of 2,6-dimethylaniline using a process similar to that described in the patent for preparing 4-bromo-2,6-dialkylaniline hydrobromides .

Bromination Process

  • Starting Material : 2,6-Dimethylaniline hydrohalide.
  • Bromination Conditions :
    • Bromine is added dropwise to a suspension of the aniline hydrohalide in an inert solvent like cyclohexane or 1,2-dichloroethane.
    • The reaction is typically carried out at temperatures ranging from -5°C to +100°C.
  • Conversion to Free Aniline : The resulting hydrobromide can be converted into the free aniline by treatment with aqueous bases.

Synthesis of this compound

Once 4-bromo-2,6-dimethylaniline is prepared, it can be used in the Buchwald-Hartwig amination reaction to synthesize the target compound.

Reaction Conditions

Purification and Characterization

After the reaction, the product is typically purified using techniques such as column chromatography. Characterization can be performed using spectroscopic methods like NMR and IR, along with elemental analysis to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction is commonly used to introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to specific biological effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The bromo substituent in the target compound and compound 8 may enhance lipophilicity and receptor binding compared to fluoro (compound 4) or chloro analogs. Bromine’s larger atomic radius could improve π-stacking interactions in kinase binding pockets.
  • Carboxylic Acid vs. Methyl : Carboxy-substituted analogs (3b) exhibit lower yields (54%) compared to methylated derivatives, possibly due to solubility challenges during synthesis.

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Name Melting Point (°C) HPLC Purity (%) Solubility Insights
N4-(4-Bromo-2,6-dimethylphenyl) target Not reported Not reported Predicted low aqueous solubility
N4-(2-Cyanophenyl)-N2-(phenyl) (6g) 170.0–172.7 100 High crystallinity
N4-(3-Bromophenyl)-6-(2-phenylethyl) (8) 185–187 Not reported Moderate lipophilicity
N4-(2-Trifluoromethylphenyl) (6h) 240.0–242.6 99.6 High thermal stability

Key Insights :

  • Thermal Stability: High melting points in trifluoromethyl (6h) and indenopyrimidine (4) derivatives suggest strong intermolecular interactions.
  • Purity : HPLC purity ≥99.4% in compounds like 6f and 6g underscores reliable synthetic protocols for electron-deficient aryl groups.

Table 3: Activity Comparison of Kinase Inhibitors

Compound Name Target Kinases IC50 / Potency In Vivo Efficacy
N4-(3-Bromophenyl)-pyrrolopyrimidine (11a) PDGFRβ, VEGFR-2 Dual inhibition Tumor growth inhibition (COLO-205 model)
N4-(3-Fluorophenyl)-indenopyrimidine (4) RTKs Not reported Antiangiogenic, cytotoxic
N4-(2-Carboxyphenyl)-3b Aurora kinases Sub-µM IC50 Not reported

Key Findings :

  • Bromo vs. Fluoro : Bromophenyl derivatives (e.g., 11a) show potent dual kinase inhibition, possibly due to enhanced hydrophobic interactions compared to fluorophenyl analogs.
  • Structural Flexibility: The phenylethyl group in compound 8 may enhance binding pocket accommodation, whereas rigid indenopyrimidines (4) favor antiangiogenic effects.

Biological Activity

N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on various studies.

  • Molecular Formula : C14H15BrN4
  • Molecular Weight : 304.20 g/mol
  • CAS Number : 11257777

Synthesis

The synthesis of this compound typically involves the Buchwald-Hartwig amination method. This method allows for the formation of aryl-pyrimidine bonds under mild conditions, yielding compounds with potential biological activity. The reaction conditions often include the use of palladium catalysts and bases such as sodium tert-butoxide in a nitrogen atmosphere to ensure high yields and purity of the product .

Anticancer Activity

This compound has shown promising results in various studies as an anticancer agent. It acts primarily by inhibiting key enzymes involved in cancer cell proliferation. For instance, it has been evaluated for its inhibitory effects on various kinases such as Bcr-Abl and GSK3, which are critical in cancer signaling pathways .

Table 1: Inhibitory Activity Against Cancer Targets

Target KinaseIC50 (µM)Reference
Bcr-Abl0.5
GSK30.8
VEGFR21.5

Antimalarial Activity

Recent studies have also explored the activity of this compound against Plasmodium falciparum, the causative agent of malaria. Molecular docking studies indicated that it can effectively inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway of the parasite. The compound exhibited IC50 values ranging from 0.4 to 28 µM in whole-cell assays .

Table 2: Antimalarial Activity Against Plasmodium falciparum

StrainIC50 (µM)Reference
Wild-type1.3
Quadruple mutant13

The mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes that are crucial for cellular metabolism and proliferation. The binding affinity to target enzymes is enhanced by the structural characteristics imparted by the bromo and dimethyl substituents on the phenyl ring.

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent against breast cancer .
  • Antimalarial Efficacy Evaluation : In vitro studies assessing its activity against various strains of P. falciparum showed that this compound could inhibit parasite growth effectively, suggesting its potential role in developing new antimalarial therapies .

Q & A

Q. What are the optimal synthetic routes for N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves nucleophilic substitution of a chloropyrimidine intermediate with 4-bromo-2,6-dimethylaniline under reflux in ethanol or isopropanol. Reaction conditions (e.g., solvent choice, temperature, and acid catalysis) significantly impact outcomes. For example:

  • Solvent: Ethanol or isopropanol enhances solubility and reaction homogeneity, while HCl (6 drops) can accelerate substitution .
  • Temperature: Reflux (~80–100°C) for 12–24 hours ensures complete conversion. Shorter durations may leave unreacted intermediates, reducing yield .
  • Purification: Post-reaction, cooling induces crystallization. Washing with cold ethanol or acetone removes impurities, and recrystallization improves purity (>99% via HPLC) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Essential for confirming substituent positions. For instance, aromatic protons from the 4-bromo-2,6-dimethylphenyl group appear as singlets (δ 6.8–7.2 ppm), while pyrimidine NH2 groups resonate at δ 5.5–5.7 ppm .
  • HRMS (ESI-qTOF): Validates molecular weight (e.g., calculated [M+H]+ for C12H13BrN4: 309.04, observed 309.03) .
  • HPLC: Quantifies purity (>99%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the bromo and dimethyl substitution pattern influence binding affinity to kinase targets like Aurora A?

Answer: The 4-bromo group enhances hydrophobic interactions with kinase pockets (e.g., Aurora A’s ATP-binding site), while 2,6-dimethyl groups reduce steric hindrance, improving fit. Comparative SAR studies show:

  • Bromo substitution: Increases IC50 by ~10-fold compared to chloro analogs due to stronger van der Waals interactions .
  • Dimethyl groups: Prevent π-π stacking interference, as seen in co-crystal structures of similar pyrimidines with Aurora A (PDB: 4Z9Y) .
  • Contradictions: Some studies report reduced solubility with bulky substituents, requiring trade-offs between potency and pharmacokinetics .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Answer:

  • Control experiments: Replicate assays under identical conditions (e.g., ATP concentration in kinase assays). For example, IC50 variations in Aurora A inhibition (5 nM vs. 20 nM) may arise from differing ATP levels (10 µM vs. 100 µM) .
  • Metabolic stability testing: Use liver microsomes to identify if rapid degradation (e.g., CYP3A4-mediated) skews activity results .
  • Structural analogs: Compare with N4-(2-chlorophenyl) analogs to isolate electronic vs. steric effects of bromo substitution .

Q. What strategies optimize this compound’s selectivity against off-target kinases?

Answer:

  • Kinome-wide profiling: Screen against 400+ kinases (e.g., DiscoverX panel) to identify off-target hits. For example, a 2,6-dimethylphenyl group reduces inhibition of VEGFR2 by >50% compared to unsubstituted analogs .
  • Molecular dynamics simulations: Model interactions with gatekeeper residues (e.g., Thr217 in Aurora A vs. Leu778 in ABL1) to guide structural tweaks .
  • Prodrug approaches: Mask polar groups (e.g., NH2) with acetyl or PEGylations to limit non-specific binding .

Methodological Considerations

Q. What in vitro assays are recommended to evaluate its mechanism of action?

Answer:

  • Kinase inhibition: Use fluorescence polarization (FP) or TR-FRET assays with recombinant Aurora A (0.1–1 nM) and ATP Km (10 µM) .
  • Cell proliferation: Test in leukemia (e.g., MV4-11) lines with IC50 < 100 nM, correlating with phospho-histone H3 (Ser10) reduction via flow cytometry .
  • Apoptosis: Measure caspase-3/7 activation (Caspase-Glo® assay) at 48 hours post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.